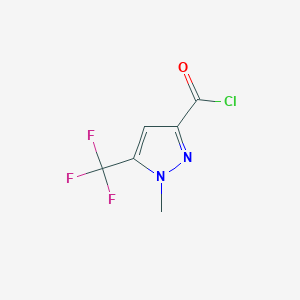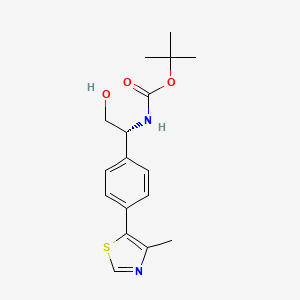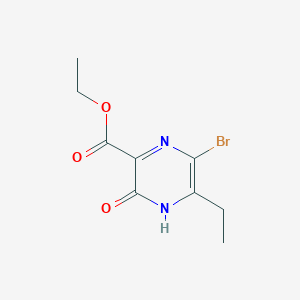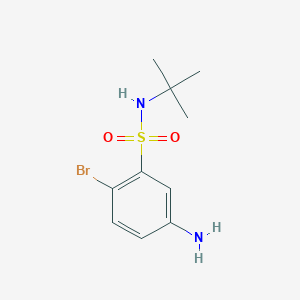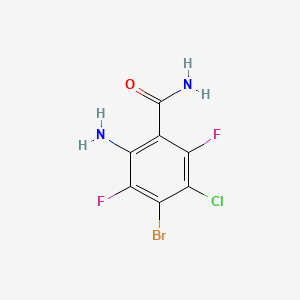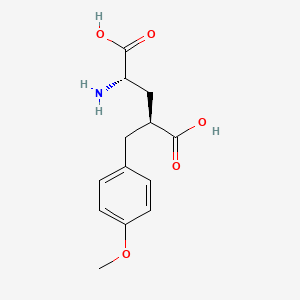
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzyl group attached to the fourth carbon of L-glutamic acid, a naturally occurring amino acid. The presence of the methoxybenzyl group imparts distinct chemical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the use of 4-methoxybenzyl chloride as a starting material, which undergoes nucleophilic substitution with L-glutamic acid derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxyl groups of L-glutamic acid can be reduced to primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-L-glutamic acid or 4-carboxybenzyl-L-glutamic acid.
Reduction: Formation of 4-(4-methoxybenzyl)-L-glutamyl alcohol.
Substitution: Formation of 4-(substituted benzyl)-L-glutamic acid derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mecanismo De Acción
The mechanism of action of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the methoxybenzyl group but differ in their core structure and reactivity.
4-Methoxyphenylamino derivatives: These compounds have similar functional groups but different overall structures and applications.
Uniqueness
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is unique due to its combination of the methoxybenzyl group with L-glutamic acid, providing distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
Clave InChI |
SYKFASMHVYADIW-ONGXEEELSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


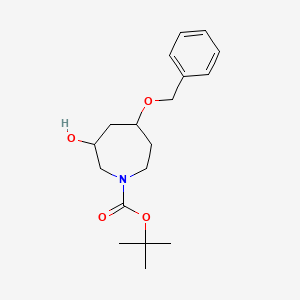
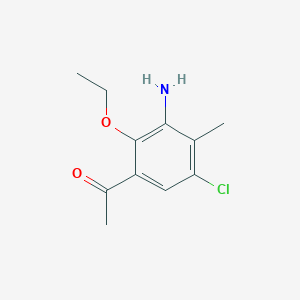
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
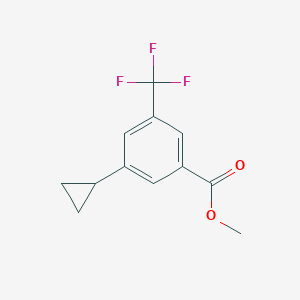
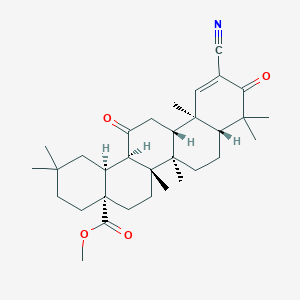
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)

